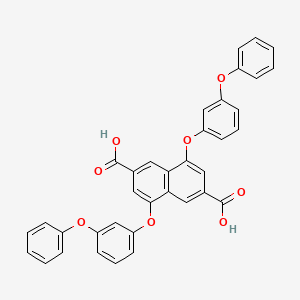![molecular formula C17H12Br2N2 B14323796 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide CAS No. 111977-07-2](/img/structure/B14323796.png)
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is a chemical compound that belongs to the class of quinolinium salts It is characterized by the presence of a bromophenyl group, a cyano group, and a quinolinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of bromobenzene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum trichloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine group undergoes cyclization with a suitable reagent to form the quinoline ring.
Quaternization: The final step involves the quaternization of the quinoline ring with a bromomethyl group to form the desired quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group, and the quinolinium ion can undergo redox reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Cyclization Reactions: Cyclization reactions may require the use of strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinium salts, while reduction reactions can produce amine derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes and pathways. It may serve as a probe or marker in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids or proteins, affecting their function. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The bromophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: This compound has a similar bromophenyl group but lacks the quinolinium ion and cyano group.
4-Bromobenzyl bromide: This compound contains a bromophenyl group and a bromomethyl group but does not have the quinolinium ion or cyano group.
4-Bromophenethyl bromide: This compound has a bromophenyl group and an ethyl group but lacks the quinolinium ion and cyano group.
Uniqueness
1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide is unique due to its combination of a quinolinium ion, a cyano group, and a bromophenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific research applications.
Properties
CAS No. |
111977-07-2 |
|---|---|
Molecular Formula |
C17H12Br2N2 |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C17H12BrN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI Key |
HGBMLXIDKINLJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)Br)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
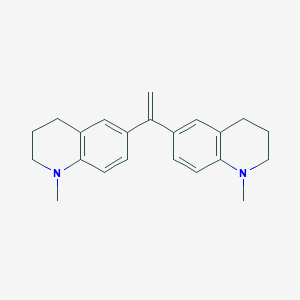
![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
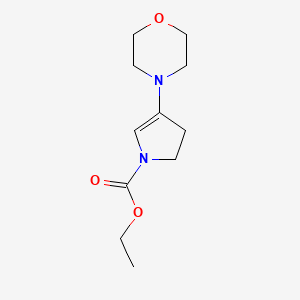
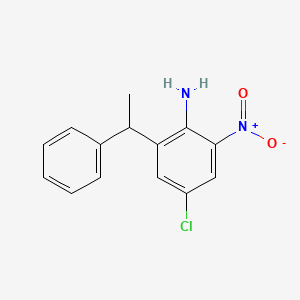
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)

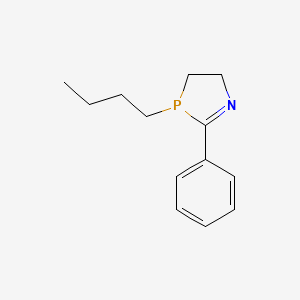
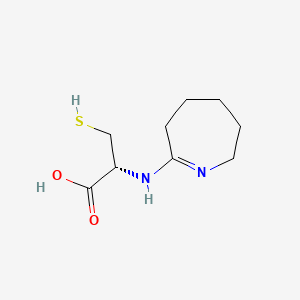
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
